Product packaging for 2,4-Bis(glycidyloxy)pentane(Cat. No.:CAS No. 638128-12-8)

2,4-Bis(glycidyloxy)pentane

Cat. No.: B12590003
CAS No.: 638128-12-8
M. Wt: 216.27 g/mol
InChI Key: SNEAJGFLXVSFGK-UHFFFAOYSA-N
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Description

2,4-Bis(glycidyloxy)pentane is a bifunctional epoxy compound of significant interest in research and development for advanced polymer synthesis. As a dialkyl diglycidyl ether, its structure features two reactive epoxide groups, which are central to its function as a building block or crosslinking agent in thermosetting polymers . Researchers utilize this monomer to create novel epoxy resin systems with tailored properties. The primary research value of this compound lies in its potential to develop materials with specific mechanical strength, chemical resistance, and thermal stability. The compound's mechanism of action involves ring-opening polymerization of the epoxide moieties, typically initiated by catalysts or hardeners such as polyamines, aminoamides, or phenolic compounds . This reaction forms a highly crosslinked, three-dimensional polymer network. It is strictly for research applications in laboratory settings, including the study of polymer chemistry, the development of new composite materials, coatings, and adhesives . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O4 B12590003 2,4-Bis(glycidyloxy)pentane CAS No. 638128-12-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

638128-12-8

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)pentan-2-yloxymethyl]oxirane

InChI

InChI=1S/C11H20O4/c1-8(12-4-10-6-14-10)3-9(2)13-5-11-7-15-11/h8-11H,3-7H2,1-2H3

InChI Key

SNEAJGFLXVSFGK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)OCC1CO1)OCC2CO2

Origin of Product

United States

Synthetic Methodologies for 2,4 Bis Glycidyloxy Pentane

Historical and Current Approaches to Glycidyl (B131873) Ether Synthesis

The formation of glycidyl ethers has been a cornerstone of polymer chemistry, particularly for the production of epoxy resins. The methodologies have evolved to enhance efficiency, selectivity, and safety.

The most prevalent method for synthesizing glycidyl ethers, including 2,4-Bis(glycidyloxy)pentane, involves the reaction of an alcohol with epichlorohydrin (B41342) in the presence of a base. This process typically occurs in two main stages:

Coupling Reaction: The hydroxyl groups of the diol (2,4-pentanediol) nucleophilically attack the epoxide ring of epichlorohydrin. This reaction is often catalyzed by a Lewis acid and results in the formation of a chlorohydrin intermediate.

Dehydrochlorination: A stoichiometric amount of a base, such as sodium hydroxide, is added. The base facilitates the elimination of hydrogen chloride (HCl), leading to the formation of the new glycidyl ether epoxide ring. This step is a classic intramolecular Williamson ether synthesis.

While the epichlorohydrin route is dominant, alternative methods for creating epoxide functionalities on aliphatic diols exist. These routes can avoid the use of epichlorohydrin, which is a hazardous substance.

One common alternative involves a two-step process:

Allylation: The diol (2,4-pentanediol) is first converted to its corresponding diallyl ether by reaction with an allyl halide (e.g., allyl bromide) under basic conditions.

Epoxidation: The double bonds of the resulting diallyl ether are then epoxidized. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgresearchgate.net Manganese-based catalysts have been shown to be effective for the epoxidation of various alkenes using hydrogen peroxide. organic-chemistry.org

This alternative can offer a different selectivity profile but may be more costly and involve more synthetic steps compared to the direct epichlorohydrin method.

Precursor Synthesis and Purification Strategies

The quality and isomeric composition of the final this compound product are directly linked to the purity of the 2,4-pentanediol (B147393) precursor.

2,4-Pentanediol is the key precursor and is typically synthesized by the hydrogenation of acetylacetone (B45752) (also known as 2,4-pentanedione). google.com This reduction can be performed using various catalytic systems, such as nickel-based catalysts, under hydrogen pressure.

2,4-Pentanediol exists as three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)), which constitute the racemic mixture, and an achiral meso form ((2R,4S)). nist.govacs.org The hydrogenation of acetylacetone typically produces a mixture of these isomers.

PrecursorReactionProductCatalyst Example
AcetylacetoneCatalytic Hydrogenation2,4-Pentanediol (mixture of isomers)Nickel-based catalysts
Diacetone AlcoholHydrogenation Reduction2-Methyl-2,4-pentanediolNickel catalyst

This table presents common synthesis routes for 2,4-pentanediol and a related diol.

The stereochemistry of the 2,4-pentanediol backbone significantly influences the properties of the resulting diglycidyl ether and any polymers derived from it. The separation of the meso and racemic forms of 2,4-pentanediol can be challenging but is crucial for applications requiring specific stereoisomers.

Methods for controlling isomeric purity include:

Fractional Distillation: The meso and racemic isomers have slightly different boiling points, allowing for separation through careful fractional distillation.

Crystallization: Selective crystallization techniques can be employed to isolate one of the isomers from a mixture.

Stereoselective Synthesis: Asymmetric hydrogenation of acetylacetone using chiral catalysts can, in principle, yield enantiomerically enriched (R,R)- or (S,S)-2,4-pentanediol. orgsyn.org

Derivatization: Chiral derivatizing agents can be used to react with the diols, forming diastereomers that are more easily separated by chromatography or crystallization. nih.gov Subsequent removal of the chiral auxiliary regenerates the enantiopure diol. Lipase-mediated resolution is another powerful technique for separating enantiomers of chiral alcohols. mdpi.com

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Bayesian optimization and other statistical methods are increasingly being used to efficiently explore complex reaction spaces and identify optimal conditions. nih.gov

Key parameters for optimization in the epichlorohydrin process include:

Stoichiometry: The molar ratio of epichlorohydrin to diol is critical. An excess of epichlorohydrin is typically used to favor the formation of the diglycidyl ether and minimize oligomerization.

Catalyst: The type and concentration of the Lewis acid and phase-transfer catalyst can significantly impact reaction time and selectivity. google.com

Base Addition: The rate and temperature at which the base (e.g., NaOH solution) is added must be controlled to manage the exothermic dehydrochlorination step and prevent unwanted side reactions like hydrolysis of the epoxide groups. google.com

Temperature: The reaction temperature affects the rates of both the coupling and dehydrochlorination steps. Optimal temperatures balance reaction speed with the minimization of side products.

Solvent: While an excess of epichlorohydrin can serve as the solvent, inert solvents like toluene (B28343) or methyl isobutyl ketone may be used to control viscosity and improve heat transfer. google.com

A typical optimization study might investigate the effect of these variables on the conversion of the diol and the selectivity towards the desired diglycidyl ether product, aiming for a balance that provides the highest yield of high-purity product. scielo.br

ParameterTypical Range/ConditionRationale
Epichlorohydrin/Diol Ratio2:1 to 10:1 (molar)Drives reaction to completion, minimizes polymers.
Catalyst Loading0.1 - 2 wt% of alcoholBalances reaction rate and cost.
Temperature50 - 130 °COptimizes reaction rate versus side reactions.
Base50% aq. NaOHEffective for dehydrochlorination.
SolventExcess Epichlorohydrin, TolueneControls viscosity and reaction medium.

This table summarizes key parameters for the optimization of the epichlorohydrin-based synthesis of glycidyl ethers.

Catalytic Systems in Glycidylation Reactions

The glycidylation of diols like 2,4-pentanediol typically proceeds via a two-step mechanism: initial nucleophilic attack of the alcohol on epichlorohydrin to form a chlorohydrin intermediate, followed by dehydrochlorination to form the glycidyl ether. Catalysts are crucial in promoting both of these steps. Two primary classes of catalysts are employed for this purpose: phase-transfer catalysts and Lewis acids.

Phase-Transfer Catalysis (PTC): This is a widely used and efficient method for the synthesis of glycidyl ethers. In this system, a quaternary ammonium (B1175870) or phosphonium (B103445) salt is used to transport the alkoxide ion (formed by the reaction of the diol with a base) from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs. This overcomes the mutual insolubility of the reactants.

Commonly used phase-transfer catalysts include tetraalkylammonium halides such as tetrabutylammonium (B224687) bromide (TBAB) and benzyltrimethylammonium (B79724) chloride (BTMAC). The general mechanism involves the formation of a quaternary ammonium alkoxide salt, which is soluble in the organic phase and readily reacts with epichlorohydrin. The subsequent intramolecular cyclization to form the epoxide is also facilitated by the basic conditions.

Catalyst TypeExample CatalystTypical Reaction ConditionsRole of Catalyst
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)Biphasic system (e.g., aqueous NaOH / organic solvent), 50-80 °CTransports the alkoxide of 2,4-pentanediol to the organic phase for reaction with epichlorohydrin.
Quaternary Ammonium SaltBenzyltrimethylammonium Chloride (BTMAC)Solid-liquid PTC (e.g., solid NaOH / organic solvent), 60-90 °CFacilitates the reaction between the solid base and the diol, and subsequent reaction with epichlorohydrin.

Lewis Acid Catalysis: An alternative approach involves the use of Lewis acids to catalyze the initial addition of the alcohol to epichlorohydrin. Lewis acids activate the epoxide ring of epichlorohydrin, making it more susceptible to nucleophilic attack by the hydroxyl groups of 2,4-pentanediol. This step forms the chlorohydrin intermediate.

Common Lewis acid catalysts for this reaction include tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂). Following the formation of the chlorohydrin ether, a base, such as sodium hydroxide, is added in a separate step to effect the dehydrochlorination and form the final diglycidyl ether product.

Catalyst TypeExample CatalystTypical Reaction ConditionsRole of Catalyst
Metal HalideTin(IV) Chloride (SnCl₄)Anhydrous conditions, elevated temperatures (e.g., 80-120 °C) for the first step.Activates the epichlorohydrin ring for nucleophilic attack by the diol.
Boron CompoundBoron Trifluoride Etherate (BF₃·OEt₂)Anhydrous conditions, moderate temperatures (e.g., 25-60 °C) for the first step.Coordinates with the oxygen of the epoxide, facilitating ring-opening by the alcohol.

Isolation and Purification Techniques for this compound

After the reaction is complete, a mixture containing the desired product, unreacted epichlorohydrin, catalyst, salt byproduct (e.g., NaCl), and potentially some side products is obtained. The isolation and purification of this compound from this mixture are critical to obtaining a high-purity product.

Initial Workup: The first step in purification typically involves the removal of the solid salt byproduct, which is usually achieved by filtration. The excess epichlorohydrin is then removed, often by distillation under reduced pressure.

Washing and Extraction: The crude product is often washed with water to remove any remaining salts and water-soluble impurities. If an organic solvent was used, the aqueous and organic layers are separated.

Distillation: Fractional distillation under high vacuum is a common and effective method for purifying small molecule glycidyl ethers like this compound. This technique separates the product from lower-boiling impurities (such as residual epichlorohydrin) and higher-boiling oligomeric byproducts.

Purification StepTechniquePurposeKey Parameters
1. Salt RemovalFiltrationTo remove the solid salt (e.g., NaCl) formed during the reaction.Use of a suitable filter medium.
2. Excess Reactant RemovalVacuum DistillationTo remove unreacted epichlorohydrin.Reduced pressure to lower the boiling point and prevent product degradation.
3. Removal of Water-Soluble ImpuritiesLiquid-Liquid Extraction (Washing)To remove residual salts and other polar impurities.Use of deionized water; multiple washes may be necessary.
4. Final PurificationFractional Vacuum DistillationTo separate the desired product from byproducts and achieve high purity.High vacuum, precise temperature control to separate fractions based on boiling points.

Chromatographic Techniques: For achieving very high purity, particularly at a laboratory scale, column chromatography can be employed. Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) can be used as the eluent to separate the product from closely related impurities.

Chemical Reactivity and Transformation Mechanisms of 2,4 Bis Glycidyloxy Pentane

Homo- and Copolymerization Mechanisms

Beyond step-growth polymerization with curing agents, the glycidyl (B131873) ether groups of 2,4-Bis(glycidyloxy)pentane can undergo chain-growth polymerization.

The epoxy groups of this compound can be polymerized through a cationic ring-opening polymerization (CROP) mechanism. This process is typically initiated by strong acids or photoinitiators that generate a superacid upon UV irradiation. google.com

The mechanism proceeds through the following steps:

Initiation: A proton or other cationic species attacks the oxygen atom of the epoxy ring, forming a tertiary oxonium ion.

Propagation: The active oxonium ion is then attacked by the oxygen atom of another monomer molecule in an SN2-type reaction. This opens the first epoxy ring and regenerates the active oxonium center at the end of the growing polymer chain. This process repeats, leading to the formation of a polyether backbone.

Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer reactions.

Cationic polymerization of glycidyl ethers can be very rapid and can be initiated by UV light, making it suitable for applications such as coatings and 3D printing. researchgate.net The structure of the resulting polymer is a poly(glycidyl ether). In the case of a difunctional monomer like this compound, this process leads to a cross-linked network. google.com

Anionic Polymerization Pathways

The anionic polymerization of this compound is a key method for the synthesis of polymers with high molar masses and well-defined structures. This process is typically initiated by strong nucleophiles, such as alkali metal alkoxides or organometallic compounds. The polymerization proceeds via a ring-opening mechanism of the epoxy groups.

The initiation step involves the nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring, leading to the formation of an alkoxide active center. This is followed by the propagation step, where the newly formed alkoxide attacks another epoxy group, either on the same monomer or a different one, thus extending the polymer chain. The reaction can be represented as follows:

Initiation:

Propagation:

Where I⁻ is the initiator and R represents the pentane (B18724) backbone.

Structure-Reactivity Relationships of the Pentane Backbone

The pentane backbone of this compound significantly influences the reactivity of the terminal epoxy groups. The conformational flexibility and stereochemistry of the backbone are key factors in determining the accessibility and reactivity of the oxirane rings.

Steric and Electronic Effects on Epoxy Reactivity

The steric hindrance around the epoxy groups in this compound can affect their reactivity. The substituents on the pentane chain can shield the epoxy rings from nucleophilic attack, thereby reducing the rate of polymerization. However, the flexible nature of the pentane backbone may allow for conformations that minimize steric hindrance and facilitate the reaction.

Influence of Chiral Centers in the Backbone on Reaction Stereochemistry (If Applicable to Specific Isomers)

The this compound molecule possesses chiral centers at the C2 and C4 positions of the pentane backbone. This gives rise to the possibility of different stereoisomers (diastereomers and enantiomers). The stereochemistry of the backbone can have a profound impact on the stereochemistry of the resulting polymer.

During polymerization, the configuration of the chiral centers can direct the incoming nucleophile to a specific face of the epoxy ring, leading to a stereoselective ring-opening reaction. This can result in polymers with a high degree of stereoregularity, which can significantly influence their physical and mechanical properties. The specific stereochemical outcome will depend on the isomer of the monomer used and the reaction conditions.

The table below summarizes the key aspects of the chemical reactivity and transformation mechanisms of this compound.

Aspect Description
Anionic Polymerization Initiated by strong nucleophiles, proceeds via ring-opening of epoxy groups. The pentane backbone influences reactivity.
Radical Polymerization Not directly applicable to the epoxy groups, but derivatives with acrylate or methacrylate functionalities can undergo radical polymerization.
Steric Effects Substituents on the pentane backbone can sterically hinder the epoxy groups, affecting their reactivity.
Electronic Effects Ether linkages and the alkyl chain influence the electron density of the oxirane rings.
Stereochemistry Chiral centers in the pentane backbone can lead to stereoselective polymerization and the formation of stereoregular polymers.

Polymerization Studies and Network Formation Utilizing 2,4 Bis Glycidyloxy Pentane

Curing Agent Systems and Reaction Profiles:Specific details on the curing of 2,4-Bis(glycidyloxy)pentane to form crosslinked thermoset networks are also unavailable. This includes:

Polyamine and Polyanhydride Curing Agent Research:There are no published studies detailing the reaction profiles, curing kinetics, or the final properties of networks formed by curing this compound with common industrial curing agents like polyamines or polyanhydrides.

Without primary research data on this specific compound, any attempt to create the requested article would rely on speculation based on the behavior of structurally similar, but distinct, aliphatic diepoxides. This would not adhere to the strict requirement of focusing solely on this compound. Further research and publication in the field of polymer science are required before a detailed and scientifically accurate article on this topic can be composed.

Insufficient Published Research Impedes a Detailed Analysis of this compound Polymerization

This lack of specific data prevents a detailed exploration of the topics outlined in the requested article structure, including latent curing agent activation, specific curing strategies, and the evolution of the polymer network architecture. Consequently, the creation of data tables and a thorough, informative, and scientifically accurate article solely on the polymerization studies and network formation of this compound is not feasible at this time.

General principles of epoxy chemistry suggest that this compound, as a diepoxide, would undergo polymerization reactions typical of this class of compounds. These reactions generally involve nucleophilic attack on the oxirane rings, leading to ring-opening and the formation of a crosslinked polymer network. The specific characteristics of the resulting polymer would be highly dependent on the curing agent and conditions employed. However, without specific experimental data for this compound, any discussion would remain speculative and would not meet the requirements for a detailed, data-driven scientific article.

Further research and publication in the scientific community are required to elucidate the specific polymerization behavior and network formation characteristics of this compound.

Insufficient Data to Generate a Focused Analysis on this compound

Despite a comprehensive search for scientific literature, technical data sheets, and research findings, there is a significant lack of specific information available on the chemical compound “this compound” to generate a thorough and detailed article as requested. The available information is broad, primarily discussing reactive diluents in epoxy resin systems in a general context without providing specific data or in-depth analysis on this compound.

The user's request stipulated a strict adherence to a detailed outline focusing solely on this compound, including sections on design principles for epoxy resin systems, its role as a reactive diluent, and its integration into polymer blends and composites. Each of these sections and their subsections required detailed research findings and data tables, which are not present in the public domain for this specific compound.

General discussions on analogous difunctional glycidyl (B131873) ethers, such as 1,4-butanediol (B3395766) diglycidyl ether, are available. However, extrapolating this information to this compound would not be scientifically accurate and would violate the instruction to focus solely on the specified compound.

Therefore, due to the absence of specific data regarding its impact on curing profiles, network structure, mechanical and optical properties, viscosity modulation, curing agent diffusion, and its performance in multicomponent polymer systems, it is not possible to construct the requested scientifically rigorous article.

Advanced Materials Design and Engineered Functionality Through 2,4 Bis Glycidyloxy Pentane

Integration into Multicomponent Polymer Blends and Composites

Interfacial Interactions in Hybrid Materials

The performance of hybrid materials, such as fiber-reinforced composites or filled polymers, is critically dependent on the strength and stability of the interface between the matrix and the dispersed phase. The chemical structure of 2,4-Bis(glycydyloxy)pentane provides specific mechanisms to enhance these interactions.

The primary drivers for interfacial adhesion are the two terminal glycidyl (B131873) ether (epoxide) rings. These highly strained rings are reactive towards a variety of functional groups commonly found on the surfaces of fillers and reinforcing agents (e.g., silica, glass fibers, cellulose). The epoxide groups can form strong, durable covalent bonds with surface hydroxyl (-OH), amine (-NH₂), or carboxylic acid (-COOH) functionalities. This chemical bonding transforms a weak physical interface into a robust, chemically integrated interphase region, which is essential for efficient stress transfer from the polymer matrix to the reinforcement.

Feature of 2,4-Bis(glycydyloxy)pentaneContribution to Interfacial Interaction
Terminal Epoxide Groups Form covalent bonds with active sites on filler/fiber surfaces, ensuring strong chemical adhesion. researchgate.net
Flexible Pentane (B18724) Backbone Allows for better conformational matching and wetting of the substrate surface, enhancing physical adhesion.
Aliphatic Character Contributes to van der Waals interactions at the interface.

Morphological Control in Phase-Separated Systems

The final morphology of a polymer blend dictates its macroscopic properties. 2,4-Bis(glycydyloxy)pentane can be employed as a reactive component to control the development of morphology in phase-separated systems through a process known as Chemically Induced Phase Separation (CIPS). epfl.chsemanticscholar.org

In a typical CIPS process, a homogeneous solution is created by blending a thermoplastic polymer with a low-molecular-weight reactive monomer, such as 2,4-Bis(glycydyloxy)pentane. Initially, the diepoxide acts as a solvent or plasticizer for the thermoplastic. Upon initiating the polymerization of the diepoxide (e.g., by heat or a catalyst), its molecular weight increases. This increase reduces the entropy of mixing, and the system's free energy balance shifts, leading to phase separation. mdpi.com

The final morphology—whether it consists of discrete droplets, a co-continuous network, or phase-inverted structures—is determined by the competition between the polymerization rate and the kinetics of phase separation (nucleation, growth, and coarsening). researchgate.net The structure of 2,4-Bis(glycydyloxy)pentane plays a critical role in governing this competition:

Reactivity: The reaction rate of the two glycidyl ether groups determines the speed of network formation. This rate can be tuned with different curing agents and temperatures to influence the "time window" available for phase separation to occur.

Viscosity: The flexible, linear aliphatic backbone of 2,4-Bis(glycydyloxy)pentane results in a lower viscosity compared to more rigid aromatic epoxies. nagase.com A lower initial viscosity of the blend facilitates faster diffusion and domain coarsening, which can be used to generate larger phase-separated features if desired. researchgate.net

By carefully controlling the cure schedule and blend composition, 2,4-Bis(glycydyloxy)pentane allows for precise engineering of the final morphology, enabling the creation of materials like high-impact toughened thermosets or porous polymer monoliths. epfl.chmdpi.com

Emerging Applications in Specialized Fields

The distinct chemical attributes of 2,4-Bis(glycydyloxy)pentane make it a valuable component for formulating materials in several specialized, high-performance fields.

Role in UV-Curable Coatings and Adhesives

The glycidyl ether functional groups in 2,4-Bis(glycydyloxy)pentane are well-suited for cationic ultraviolet (UV) curing. This technology offers rapid, on-demand, and solvent-free processing for coatings and adhesives. uvebtech.com The curing mechanism involves a photoinitiator that, upon exposure to UV radiation, generates a strong Brønsted acid. arkema.com This acid catalyzes the ring-opening polymerization of the epoxide groups, creating a crosslinked polymer network.

Key structural contributions of 2,4-Bis(glycydyloxy)pentane in these systems include:

Crosslinking Functionality: With two epoxy groups per molecule, it serves as a fundamental crosslinker, building the three-dimensional network that provides the coating with its structural integrity and chemical resistance.

Flexibility: The aliphatic pentane backbone is a significant contributor to the flexibility of the cured film. nagase.com Unlike the brittle networks often formed from rigid aromatic or cycloaliphatic epoxies, the flexibility imparted by the pentane chain enhances impact resistance and improves adhesion, particularly on non-rigid substrates.

Curing Characteristics: Cationic polymerization of epoxides is not inhibited by oxygen, eliminating the need for inert processing atmospheres often required for free-radical UV curing. iaea.org Furthermore, the reaction can continue even after the UV source is removed, a phenomenon known as "dark cure," which ensures a high degree of conversion throughout the material. arkema.com

PropertyContribution from 2,4-Bis(glycydyloxy)pentane Structure
Cure Mechanism Epoxide rings undergo cationic ring-opening polymerization initiated by a photo-generated acid. toagoseiamerica.com
Network Role Acts as a difunctional crosslinker to form the polymer network.
Flexibility & Toughness The flexible aliphatic pentane backbone improves these properties compared to rigid aromatic epoxies.
Weatherability The aliphatic structure provides better resistance to yellowing upon UV exposure than aromatic structures. nagase.com

Potential as a Building Block for Biomedical Scaffolds

The design of scaffolds for tissue engineering requires materials that are biocompatible and possess mechanical properties tailored to the target tissue. The chemical structure of 2,4-Bis(glycydyloxy)pentane offers features that could be beneficial in this context, focusing on the inherent properties of its molecular framework rather than clinical outcomes.

A primary consideration for biocompatibility is the potential for degradation and the nature of the resulting byproducts. While crosslinked epoxy networks are generally known for their chemical resistance and are not typically classified as biodegradable in the same way as aliphatic polyesters, any potential for long-term hydrolytic degradation must be considered. rsc.orgrsc.orgnih.gov If the ether linkages in a network based on 2,4-Bis(glycydyloxy)pentane were to cleave, the expected degradation products would be glycerol (B35011) and 2,4-pentanediol (B147393), both of which are small organic molecules.

The mechanical properties of a scaffold are heavily influenced by its monomeric components. The flexible pentane backbone of 2,4-Bis(glycydyloxy)pentane could be used to create softer, more pliable scaffolds. This contrasts with the rigid, high-modulus materials needed for bone tissue engineering and could be advantageous for applications aiming to replicate the mechanics of soft tissues. It is imperative that for any biomedical application, the curing process must be driven to completion, as unreacted epoxy monomers are cytotoxic.

Application in Electronic Encapsulants

Electronic encapsulants are critical for protecting sensitive semiconductor devices from moisture, contaminants, and mechanical shock, while also providing electrical insulation. magnificoresins.comnadkarnispc.com The performance of an encapsulant is defined by its dielectric properties, and the chemical structure of the epoxy resin is a primary determinant of these characteristics.

The chemical structure of 2,4-Bis(glycydyloxy)pentane contributes favorably to key dielectric requirements:

Thermal Stress Reduction: Electronic components undergo thermal cycling during operation, which creates mechanical stress at the interface between the semiconductor chip and the encapsulant. A mismatch in the coefficient of thermal expansion can lead to device failure. The inherent flexibility of the pentane backbone in 2,4-Bis(glycydyloxy)pentane can help to lower the modulus of the cured encapsulant, allowing it to better absorb thermomechanical stress and improving the long-term reliability of the electronic package. researchgate.netmdpi.com

PropertyInfluence of 2,4-Bis(glycydyloxy)pentane StructureRationale
Dielectric Constant (Dk) LowerThe non-polar aliphatic backbone reduces overall material polarity compared to aromatic epoxies. illinois.edudntb.gov.ua
Dissipation Factor (Df) LowerReduced polarity minimizes dielectric loss.
Internal Stress LowerThe flexible backbone provides a lower modulus, helping to absorb stress from thermal cycling. researchgate.net
Electrical Insulation HighThe crosslinked network structure restricts electron movement, providing high volume resistivity. youtube.com

Theoretical and Computational Investigations of 2,4 Bis Glycidyloxy Pentane Systems

Molecular Conformation and Isomeric Studies

The spatial arrangement of atoms and the distribution of stereoisomers are fundamental properties that dictate the macroscopic behavior of 2,4-Bis(glycidyloxy)pentane and the resulting polymers.

The flexibility of the five-carbon backbone in this compound allows it to adopt various conformations, which influences how the molecule packs in space and how the terminal epoxy groups are oriented. The study of n-pentane serves as an excellent theoretical model for understanding this backbone. High-level ab initio and density functional theory (DFT) calculations have identified four key low-energy conformers for n-pentane: trans-trans (TT), trans-gauche (TG), gauche-gauche (G+G+), and gauche-gauche (G+G-). bohrium.comresearchgate.netresearchgate.net

The TT conformer, with a C2v symmetry, is the global energy minimum. researchgate.netresearchgate.net The TG conformer is slightly higher in energy, followed by the G+G+ conformer. bohrium.comresearchgate.net The G+G- conformer is significantly less stable due to severe steric hindrance between the terminal methyl groups, an interaction known as the "pentane effect". fccc.edu

In this compound, the glycidyloxy substituents are substantially bulkier than the hydrogen atoms they replace. This substitution is expected to amplify the steric penalties associated with gauche interactions. The G+G- conformation, which would bring the two large glycidyloxy groups into close proximity, is likely to be highly disfavored. Therefore, the conformational equilibrium of the pentane (B18724) backbone is expected to be dominated by extended conformers like TT and TG, which minimize steric repulsion between the side chains.

Relative Energies of n-Pentane Conformers
ConformerSymmetry GroupRelative Energy (kcal/mol)Population at 298 K (%)
trans-trans (TT)C2v0.0048.9%
trans-gauche (TG)C1~0.6223.0% (total for t,g+ and g+,t)
gauche-gauche (G+G+)C2~1.074.8% (total for g+,g+ and g-,g-)
gauche-gauche (G+G-)C1~2.92<0.1%

Data adapted from high-level ab initio calculations for n-pentane, which serves as a model for the backbone of this compound. bohrium.comresearchgate.netfccc.edu

The synthesis of this compound from 2,4-pentanediol (B147393) and an epoxide precursor like epichlorohydrin (B41342) can result in a mixture of stereoisomers: (2R,4R), (2S,4S), and the meso (2R,4S) compound. The ratio of these isomers is determined by the kinetics of the synthesis reaction.

Computational chemistry can predict these ratios by modeling the reaction pathways leading to each isomer. By calculating the Gibbs free energy of the transition states for the formation of the meso and the racemic (R,R/S,S) products, one can estimate their relative formation rates. According to transition state theory, the rate of a reaction is exponentially related to the activation energy (ΔG‡). The predicted product ratio can therefore be estimated from the energy difference between the competing transition states (ΔΔG‡).

For example, if the transition state leading to the meso isomer is lower in energy than that leading to the R,R isomer, the meso product would be predicted to be the major product. This type of analysis allows for the in silico screening of reaction conditions (e.g., catalyst, solvent) to optimize the synthesis for a desired stereoisomer, which can have significant implications for the properties of the resulting polymers.

Conceptual Table for Predicting Isomeric Ratios
ParameterDescriptionImpact on Product Ratio
ΔG‡ (meso)Activation free energy for the formation of the meso isomer.The product ratio (meso:racemic) is proportional to exp(-ΔΔG‡/RT), where ΔΔG‡ = ΔG‡ (meso) - ΔG‡ (racemic).
ΔG‡ (racemic)Activation free energy for the formation of the racemic (R,R or S,S) isomer.
ΔΔG‡The difference in activation energies between the two pathways.A negative ΔΔG‡ favors the meso product, while a positive value favors the racemic product.

Reaction Pathway Elucidation and Energy Landscapes

Understanding the precise mechanism of epoxy ring-opening is essential for controlling the curing process and the final network structure of polymers derived from this compound.

The curing of epoxy resins typically involves the ring-opening of the epoxide by a nucleophile, such as the nitrogen atom of an amine curing agent. acs.org DFT is a quantum mechanical modeling method widely used to investigate the mechanisms of such reactions. researchgate.net Studies on model systems, like the reaction between a glycidyl (B131873) ether and an amine, show that the reaction proceeds via an SN2 mechanism. sci-hub.sesemanticscholar.org The nucleophilic amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous breaking of the C-O bond and the formation of a new C-N bond.

DFT calculations reveal that the uncatalyzed reaction between an epoxide and an amine has a relatively high activation energy barrier. researchgate.net However, the reaction is significantly accelerated by the presence of proton donors, such as hydroxyl groups. sci-hub.sesemanticscholar.org These hydroxyl groups, which are often present in the reaction mixture or are generated in situ as the reaction proceeds, act as catalysts. They form a hydrogen bond with the epoxide oxygen, which polarizes the C-O bond, makes the carbon atom more electrophilic, and stabilizes the developing negative charge on the oxygen in the transition state, thereby lowering the activation energy. researchgate.net

A key goal of DFT studies is to locate and characterize the transition state (TS) for a given reaction step. The TS represents the highest energy point along the reaction coordinate—a first-order saddle point on the potential energy surface. By calculating the energy difference between the reactants and the TS, the activation energy can be determined precisely.

For the amine-epoxy reaction, DFT calculations can model the geometry of the transition state, showing the partially formed C-N bond and the partially broken C-O bond. The presence of a catalyst, like an alcohol, changes the structure and energy of the TS. The calculated TS for the catalyzed reaction shows the alcohol molecule hydrogen-bonded to the epoxide oxygen, confirming its role in stabilizing the structure. Comparing the activation energies of the catalyzed and uncatalyzed pathways provides a quantitative measure of the catalytic effect.

Illustrative Activation Energies for Epoxy Ring-Opening
Reaction PathwayKey FeatureTypical Calculated Activation Energy (Ea)
Uncatalyzed Amine + EpoxideDirect SN2 attack by the amine.High
Alcohol-Catalyzed Amine + EpoxideHydrogen bonding between alcohol and epoxide oxygen stabilizes the transition state.Significantly Lower

This table illustrates the general findings from DFT studies on the catalysis of epoxy-amine reactions. researchgate.net

Molecular Dynamics Simulations of Polymerization

While quantum mechanics is ideal for studying individual reaction steps, molecular dynamics (MD) simulations are used to model the collective process of polymerization and predict the properties of the resulting bulk material. researchgate.netbohrium.com MD simulations track the positions and velocities of thousands of atoms over time, allowing for the observation of the curing process as it evolves from a liquid monomer mixture to a solid, cross-linked network. dpi-proceedings.comacs.org

An MD simulation of the polymerization of this compound with a curing agent (e.g., a diamine) would typically involve the following steps:

System Setup: An initial simulation box is created containing a stoichiometric mixture of the diepoxide monomer and curing agent molecules at a realistic density.

Equilibration: The system is equilibrated at a specified temperature and pressure to achieve a stable, mixed liquid state.

Cross-linking Algorithm: A reactive force field or a multi-step algorithm is used to simulate the chemical reactions. acs.orgbohrium.com This involves identifying potential reactive pairs (e.g., an amine nitrogen and an epoxide carbon) that are within a certain cutoff distance. A new covalent bond is formed between them, the epoxide ring is opened, and the atomic charges and parameters are updated to reflect the new chemical structure.

Network Formation: This process is repeated iteratively, leading to the formation of a three-dimensional polymer network. The degree of cure can be monitored throughout the simulation.

Property Calculation: Once the desired degree of cross-linking is achieved, the resulting polymer network is further equilibrated. This final structure can then be used to compute important material properties, such as the glass transition temperature (Tg), density, coefficient of thermal expansion, and mechanical properties like Young's modulus. mdpi.com

These simulations provide a powerful link between the chemical structure of the monomer and the final thermomechanical properties of the cured resin. mdpi.com

Typical Workflow for MD Simulation of Epoxy Polymerization
StepDescriptionKey Output
1. InitializationCreate a simulation box with monomer and curing agent molecules. Assign initial positions and velocities.Unreacted liquid system.
2. EquilibrationRun MD simulation (NPT or NVT ensemble) to achieve thermal and pressure equilibrium.A stable, mixed liquid state.
3. Curing SimulationApply a reactive algorithm to form cross-links between reactive sites based on proximity criteria.A growing polymer network with a specific degree of cure.
4. Post-Curing AnalysisEquilibrate the final cross-linked structure. Calculate properties by analyzing atomic trajectories and system response to simulated stress/strain.Predicted material properties (Tg, density, elastic moduli, etc.).

Simulating Network Formation and Crosslinking Evolution

Molecular Dynamics (MD) simulations are a primary tool for modeling the curing process of epoxy resins like this compound. This process involves simulating the dynamic evolution of a system of monomers and curing agents as they react to form a complex, three-dimensional crosslinked network.

The simulation protocol generally begins with the construction of an amorphous cell containing a stoichiometric mixture of this compound and a selected curing agent (e.g., an amine-based hardener). This initial system is then subjected to an equilibration process, often involving energy minimization and a series of simulations under different thermodynamic ensembles (such as NVT and NPT) to achieve a relaxed, low-energy state at a realistic density. An annealing phase, where the system is heated and then slowly cooled, is frequently employed to ensure a thorough exploration of the conformational space.

The core of the simulation is the crosslinking algorithm. A common method is based on a cutoff distance criterion. In this approach, reactive atoms—specifically, the carbon atoms of the epoxy rings on this compound and the active hydrogen atoms of the curing agent—are identified. When a pair of reactive atoms comes within a predefined spatial cutoff distance (e.g., 3.5 to 10 Å) during the simulation, a covalent bond is formed between them. nih.gov Following each new bond formation, the system is typically re-equilibrated to relax local stresses introduced by the new topological constraint. This iterative process of bond formation and relaxation is repeated until a target degree of crosslinking is achieved, mimicking the progression of the curing reaction over time. nih.gov

Reactive force fields (such as ReaxFF and IFF-R) offer a more advanced approach, where chemical bonds can form and break dynamically based on the quantum mechanical principles embedded within the force field, eliminating the need for a predefined cutoff distance. arxiv.orgaiaa.orgresearchgate.net These methods can provide a more accurate depiction of the reaction dynamics and the evolution of mechanical properties as the network forms. arxiv.orgaiaa.org

The data generated from these simulations allows for the analysis of the evolving network topology, the distribution of crosslink densities, and the prediction of critical properties such as the glass transition temperature (Tg), elastic modulus, and volumetric shrinkage as a function of the degree of cure.

Table 1: Illustrative Parameters for a Molecular Dynamics Crosslinking Simulation of a this compound System

ParameterValue / DescriptionPurpose
System Composition Stoichiometric ratio of this compound and an amine curing agent (e.g., DETDA)Represents the initial reactive mixture.
Force Field PCFF (Polymer Consistent Force Field) or COMPASS IIDefines the potential energy and interactions between atoms. nih.gov
Initial Density 0.6 g/cm³Starting point for system compression to achieve a realistic density.
Equilibration Protocol NVT ensemble at 600 K, followed by NPT ensemble at 300 K and 1 atmRelaxes the initial structure and establishes equilibrium density.
Crosslinking Criterion Cutoff distance between reactive C (epoxy) and N (amine) atomsDefines the condition under which a new covalent bond is formed.
Reaction Distance 3.5 Å (minimum) to 10.0 Å (maximum)Specifies the spatial range for potential bond formation. nih.gov
Relaxation Step Energy minimization and NVT simulation after each crosslinking stepAccommodates the new network topology and dissipates local stress. nih.gov
Target Crosslinking 90-100%Defines the endpoint of the simulated curing process. nih.gov

Predicting Interactions with Other Monomers and Curing Agents

Understanding the specific interactions between this compound and other molecules is crucial for predicting reaction pathways and formulating compatible resin systems. Computational chemistry provides detailed information on these interactions, primarily through quantum mechanics (QM) calculations like Density Functional Theory (DFT) and through the non-bonded terms within classical force fields used in MD simulations.

DFT is particularly useful for elucidating the electronic-level details of the curing reaction. acs.org It can be used to calculate the transition state energies and activation barriers for the ring-opening reaction of the epoxy group by a nucleophilic curing agent. acs.org This allows for a quantitative comparison of the reactivity of this compound with different types of curing agents (e.g., primary vs. secondary amines, or amines vs. anhydrides). Furthermore, DFT can model the influence of neighboring chemical groups and non-covalent interactions, such as hydrogen bonding, on the reaction pathway. acs.org For instance, the hydroxyl group formed after the initial epoxy-amine reaction can act as a catalyst for subsequent reactions, and the magnitude of this catalytic effect can be quantified.

In the context of MD simulations, the force field's non-bonded parameters (van der Waals and electrostatic terms) govern the interactions between this compound and other molecules before a reaction occurs. These interactions determine the mixing behavior, local orientation of reactants, and conformational preferences that precede bond formation. By analyzing the radial distribution functions and interaction energies between specific atom pairs, one can predict the miscibility and affinity of this compound with co-monomers, diluents, or additives, which is vital for designing complex formulations.

Table 2: Hypothetical Interaction and Reactivity Data for this compound with Curing Agents

Interacting PairComputational MethodPredicted ParameterIllustrative ValueSignificance
Epoxy Ring + Primary Amine Density Functional Theory (DFT)Activation Energy Barrier28 - 32 kcal/molQuantifies the energy required for the initial ring-opening reaction. acs.org
Epoxy Ring + Secondary Amine Density Functional Theory (DFT)Activation Energy Barrier30 - 34 kcal/molPredicts the relative rate of the second addition reaction to the amine nitrogen.
Hydroxyl Group + Epoxy Ring Density Functional Theory (DFT)H-Bond Stabilization Energy-3 to -5 kcal/molShows the catalytic effect of the newly formed hydroxyl group on subsequent reactions.
Pentane Backbone + Co-monomer Molecular Dynamics (MD)Cohesive Energy DensityVariesIndicates miscibility and compatibility with other components in the formulation.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a statistical correlation between the chemical structure of a molecule and its reactivity. chemrxiv.orgnih.gov For derivatives of this compound, QSRR can be a powerful tool to predict how modifications to the pentane backbone or the glycidyl ether groups would influence the curing kinetics without synthesizing and testing each compound. chemrxiv.org

The QSRR process begins by creating a dataset of this compound derivatives with known (or computationally determined) reactivity data, such as reaction rate constants. Next, a large number of numerical "molecular descriptors" are calculated for each derivative. mdpi.com These descriptors encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule (e.g., van der Waals volume).

Electronic descriptors: Quantifying features like partial charges, dipole moments, and the energies of frontier molecular orbitals (HOMO/LUMO).

Physicochemical descriptors: Such as polarizability, hydrophobicity (logP), and molar refractivity. mdpi.com

Once the descriptors are calculated, statistical or machine learning algorithms—such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN)—are used to build a mathematical model that links a subset of these descriptors to the observed reactivity. nih.govmdpi.com The goal is to find a robust model that can accurately predict the reactivity of new, untested derivatives based solely on their calculated descriptors. chemrxiv.org

For example, a QSRR model could predict that adding electron-withdrawing groups to the pentane backbone of this compound would increase the partial positive charge on the epoxy carbon atoms, making them more susceptible to nucleophilic attack and thus increasing the reaction rate with an amine curing agent. This predictive capability can significantly accelerate the design and screening of new epoxy monomers with tailored curing profiles for specific applications. cranfield.ac.uk

Table 3: Examples of Molecular Descriptors for QSRR Modeling of this compound Derivatives

Descriptor ClassSpecific DescriptorPotential Influence on Reactivity
Electronic Partial Charge on Epoxy CarbonA more positive charge may increase susceptibility to nucleophilic attack, accelerating the reaction.
Electronic LUMO (Lowest Unoccupied Molecular Orbital) EnergyA lower LUMO energy generally indicates higher electrophilicity and greater reactivity towards nucleophiles.
Geometrical Van der Waals VolumeIncreased steric hindrance near the epoxy groups could slow the reaction rate by impeding access for the curing agent.
Physicochemical Molar PolarizabilityHigher polarizability can enhance intermolecular interactions, potentially stabilizing the transition state.
Topological Wiener IndexRelates to molecular branching; changes in the backbone structure can affect chain flexibility and reaction accessibility.

Advanced Analytical Techniques for Characterization and Monitoring in 2,4 Bis Glycidyloxy Pentane Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and functional groups present in 2,4-Bis(glycidyloxy)pentane. They are pivotal for both the initial characterization of the monomer and for real-time monitoring of its transformation during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure of the synthesized monomer by identifying the chemical environment of each proton and carbon atom.

During polymerization or curing reactions, NMR spectroscopy serves as an effective tool for tracking the conversion of the epoxy groups. The signals corresponding to the protons and carbons of the oxirane ring exhibit characteristic chemical shifts. As the ring-opening reaction proceeds, the intensity of these signals diminishes, while new signals corresponding to the resulting structural moieties, such as hydroxyl groups and the newly formed polymer backbone, appear and increase in intensity. By integrating the signals of the epoxy group and comparing them to an internal standard or a stable signal within the molecule, the degree of conversion can be quantitatively determined over time. Two-dimensional NMR techniques, such as COSY and HMBC, can further aid in the complete assignment of complex spectra, especially in oligomeric or polymeric products.

Table 1: Illustrative ¹H NMR Chemical Shifts for a Diglycidyl Ether Monomer This table is based on typical values for similar diglycidyl ether compounds and serves as an example.

Protons Chemical Shift (δ, ppm) Multiplicity
Methylene (B1212753) protons of oxirane ring 2.6 - 2.8 m
Methine proton of oxirane ring 3.1 - 3.3 m
Methylene protons adjacent to ether oxygen 3.4 - 3.8 m
Methine protons of pentane (B18724) backbone 3.9 - 4.1 m

Infrared (IR) and Raman spectroscopy are complementary techniques that provide vibrational information about the functional groups within a molecule, offering a "fingerprint" for this compound. researchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly sensitive to polar bonds and is widely used to monitor the curing of epoxy resins. The epoxy group (oxirane ring) of this compound displays several characteristic absorption bands. The most prominent of these is the C-O stretching vibration of the oxirane ring, which appears around 915 cm⁻¹. core.ac.ukscielo.brnih.govsemanticscholar.org Another key band is the C-H stretching of the terminal methylene group of the epoxy ring at approximately 3050 cm⁻¹. core.ac.uknih.govsemanticscholar.org

During the curing process, the ring-opening reaction leads to the consumption of the epoxy groups. This is observed in the IR spectrum as a decrease in the intensity of the 915 cm⁻¹ and 3050 cm⁻¹ bands. nih.gov Concurrently, the formation of hydroxyl (-OH) groups from the reaction often results in the appearance and growth of a broad absorption band in the region of 3200-3600 cm⁻¹. By monitoring the change in the absorbance of the epoxy peak relative to a reference peak that remains unchanged during the reaction (e.g., a C-H stretching band of the alkyl backbone), the extent of the reaction can be quantified. scielo.br

Raman Spectroscopy: Raman spectroscopy, which detects changes in polarizability, is also a valuable tool. The symmetric stretching of the epoxy ring, often weak in the IR spectrum, can give a strong signal in the Raman spectrum. This complementarity allows for a more comprehensive analysis of the reaction.

Table 2: Key Infrared Absorption Bands for Monitoring this compound Curing

Wavenumber (cm⁻¹) Assignment Change During Curing
~3050 C-H stretch of oxirane ring Decrease
~915 C-O stretch of oxirane ring Decrease

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of the this compound monomer and for monitoring the progress of polymerization reactions.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for assessing the purity of the this compound monomer. The analysis can identify and quantify any residual starting materials, by-products from the synthesis, or other impurities. jmchemsci.comsigmaaldrich.com The choice of the GC column is critical, with polar columns often being suitable for the analysis of glycols and their derivatives. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and reaction monitoring, especially for compounds that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC is commonly employed for the analysis of epoxy compounds. dphen1.comresearchgate.net A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a typical setup. As the reaction proceeds and oligomers are formed, new peaks corresponding to these higher molecular weight species will appear in the chromatogram, typically at different retention times than the monomer. The disappearance of the monomer peak and the growth of the product peaks can be used to track the reaction progress.

When this compound undergoes polymerization to form linear or branched oligomers and polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution. GPC separates molecules based on their hydrodynamic volume in solution. By using a set of standards with known molecular weights, a calibration curve can be constructed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the resulting polymer. This information is critical for understanding how the reaction conditions influence the polymer chain growth.

Thermal Analysis Techniques for Curing Behavior (Focus on process, not derived material properties)

Thermal analysis techniques are used to study the physical and chemical changes that occur in this compound as a function of temperature. These methods are particularly important for understanding the curing process.

Differential Scanning Calorimetry (DSC): DSC is a fundamental technique for studying the curing behavior of thermosetting resins like those derived from this compound. researchgate.netnih.govresearchgate.netmdpi.com By heating a sample of the uncured resin (often mixed with a curing agent) at a constant rate, an exothermic peak is observed in the DSC thermogram. The area under this peak is proportional to the total heat of reaction (enthalpy of curing), which is a measure of the extent of cross-linking.

Isothermal DSC experiments, where the sample is held at a constant temperature, can be used to determine the time to reach a certain degree of cure. By conducting experiments at different heating rates or isothermal temperatures, kinetic parameters such as the activation energy of the curing reaction can be calculated. DSC is also used to determine the glass transition temperature (Tg) of the cured material, which indicates the transition from a rigid, glassy state to a more rubbery state. researchgate.netmdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.govresearchgate.netmdpi.commdpi.com For curing studies, TGA is primarily used to assess the thermal stability of the uncured monomer and the final cured material. It can identify the onset temperature of thermal degradation. In the context of the curing process, TGA can confirm that no significant weight loss due to degradation occurs at the chosen curing temperatures, ensuring that the observed DSC exotherm is solely due to the curing reaction.

Table 3: Information Obtained from Thermal Analysis of the Curing Process

Technique Measurement Information Derived
DSC Heat flow Total heat of reaction, reaction kinetics, glass transition temperature

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique used to study the thermal stability and decomposition profile of polymeric materials. researchgate.net The process involves heating a cured polymer sample at a constant rate in a controlled atmosphere (typically inert, like nitrogen, to study pyrolysis) and continuously measuring the change in sample mass as a function of temperature. sdiarticle3.com

The output of a TGA experiment is a thermogram, which plots the percentage of initial mass remaining against temperature. The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss versus temperature. The peaks on the DTG curve correspond to the temperatures at which the rate of decomposition is maximal, indicating distinct stages of degradation. nih.gov

For epoxy polymers, TGA reveals a multi-stage decomposition process:

Initial, Minor Weight Loss: Often observed at lower temperatures, this can be attributed to the evaporation of absorbed moisture or residual volatile compounds.

Main Decomposition Stage(s): In an inert atmosphere, the primary weight loss for epoxy resins typically occurs between 300°C and 500°C. This stage involves the scission of the polymer backbone, including the breaking of ether linkages and the degradation of the aliphatic or aromatic segments of the network. nih.govosti.gov

Char Formation: At higher temperatures, the remaining material may undergo further reactions to form a stable carbonaceous char. The percentage of residue at the end of the experiment is a measure of the char yield. nih.gov

By analyzing the onset temperature of decomposition, the temperatures of maximum mass loss rates, and the final residue, TGA provides valuable insight into the thermal degradation pathways of the polymer network. osti.gov This information is critical for understanding the material's behavior in high-temperature applications.

Table 2: Representative TGA Decomposition Data for a Cured Epoxy Polymer in Nitrogen

Decomposition StageTemperature of Max. Decomposition Rate (DTG Peak) (°C)Weight Loss (%)
Stage 1~244~0.7
Stage 2~410~85.0
Stage 3~537~4.5

Note: Data is illustrative and based on findings for carbon fiber/epoxy resin composites. nih.gov

Microscopy and Imaging for Network Morphology

Microscopy techniques are essential for investigating the morphology of the cured polymer network, providing a visual link between the chemistry of the monomer, the curing process, and the final material properties. While direct imaging of the molecular network is not typically feasible, these methods reveal microscale and nanoscale features that define the material's structure.

Scanning Electron Microscopy (SEM) is the most common technique used for this purpose. Analysis is typically performed on the fracture surface of a cured polymer sample. By examining the topography of this surface, researchers can infer details about the bulk morphology of the material. Key features of interest include:

Fracture Patterns: A smooth, glassy fracture surface often indicates a brittle material with a uniform, highly cross-linked network. Conversely, a rougher surface with features like river lines or hackles can suggest a tougher material and a more complex fracture process.

Phase Separation: If the epoxy system contains modifiers, fillers, or is a blend, SEM can reveal how these components are dispersed. It can identify phase-separated domains, their size, and their distribution, which significantly impact mechanical properties.

Voids and Defects: Micro-voids or defects that may have been introduced during mixing or curing can be easily visualized. These act as stress concentrators and can be detrimental to the performance of the material.

The information from SEM analysis is crucial for quality control and for understanding how variations in the formulation or curing cycle affect the final polymer structure and, consequently, its mechanical and thermal properties. nih.gov

Future Research Directions and Concluding Remarks on 2,4 Bis Glycidyloxy Pentane

Development of Sustainable Synthetic Routes and Bio-based Precursors

The industrial synthesis of the precursor 2-methyl-2,4-pentanediol (also known as hexylene glycol) is commonly achieved through the hydrogenation of diacetone alcohol, which is derived from acetone. google.com While this is an established route, future research must focus on developing sustainable pathways from renewable resources to improve the environmental footprint of 2,4-Bis(glycidyloxy)pentane.

A promising avenue lies in the catalytic conversion of biomass-derived platform molecules. Significant progress has been made in producing other C5 diols, such as 1,4-pentanediol (B150768) and 1,5-pentanediol, from furfural (B47365), a compound readily obtained from the hemicellulose fraction of lignocellulosic biomass like corn cobs and bagasse. pcimag.com The conversion of furfural involves steps such as hydrogenation and selective hydrogenolysis over various metal catalysts. researchgate.netdntb.gov.ua

Future research should aim to develop novel catalytic systems capable of converting furfural or other furanic derivatives into 2,4-pentanediol (B147393). This would likely involve multi-step processes targeting specific C-O bond hydrogenolysis and isomerization reactions to achieve the desired branched diol structure. Success in this area would establish a viable, bio-based route to this compound, aligning its production with the principles of green chemistry.

Table 1: Potential Bio-based Precursors and Corresponding Diol Targets

Bio-based Feedstock Platform Molecule Target Diol Potential Conversion Pathway
Lignocellulosic Biomass Furfural 2,4-Pentanediol Multi-step catalytic hydrogenation, hydrogenolysis, and isomerization.

Exploration of Novel Catalysis and Curing Mechanisms

The curing behavior of this compound is critical to the properties of the final thermoset material. While general principles of epoxy chemistry apply, the specific kinetics and network formation related to its aliphatic structure warrant detailed investigation. Research should focus on exploring various catalysts and curing agents to control the reaction rate and final polymer architecture.

For anhydride (B1165640) and carboxylic acid curing systems, catalysts such as tertiary amines, phosphonium (B103445) salts, and metal chelates are known to be effective. paint.orgresearchgate.net Future work should systematically evaluate these catalysts with this compound to understand their impact on cure speed, gelation time, and the suppression of side reactions like etherification. paint.org Lewis acids have also been shown to catalyze the formation of ester or anhydride bonds in epoxy systems and could be explored to accelerate curing. mdpi.com

In epoxy-amine systems, while aliphatic amines can self-cure, catalysts are often used to accelerate the reaction and overcome vitrification. mdpi.com The investigation of novel catalysts, including metal additives, could lead to more efficient processing and enhanced material properties. mdpi.com Understanding the reaction mechanism—whether it follows an autocatalytic pathway or a different kinetic model—is essential for process control and optimization.

Design of Next-Generation Functional Materials with Tailored Performance

The molecular structure of this compound is the primary determinant of its contribution to material properties. Unlike the rigid, planar structures of aromatic epoxies like Bisphenol A diglycidyl ether (DGEBA), the flexible, non-aromatic backbone of this compound is expected to impart significant toughness and a lower modulus to the resulting polymer network. nagase.com

The design process for next-generation materials should leverage this inherent flexibility. By strategically selecting curing agents and adjusting the stoichiometry, the crosslink density of the network can be controlled. This allows for the precise tailoring of thermomechanical properties:

High Flexibility and Impact Resistance: Using long-chain, flexible curing agents (e.g., polyetheramines) with this compound can create materials with elastomeric properties suitable for applications requiring high impact strength and vibration damping. specialchem.com

Balanced Stiffness and Toughness: Combining this compound with more rigid cycloaliphatic or aromatic curing agents can produce materials that balance stiffness with enhanced toughness, a desirable trait for structural adhesives and composites.

Reactive Diluents: Due to its likely low viscosity, this compound can be used as a reactive diluent to modify high-viscosity aromatic epoxy formulations, improving their processability while simultaneously increasing the toughness of the cured product. nagase.com

Understanding the structure-property relationships is key. Research should focus on characterizing how the concentration of the flexible pentane (B18724) segment within the polymer network influences the glass transition temperature (Tg), tensile strength, elongation at break, and fracture toughness.

Table 2: Structural Contribution and Expected Performance

Structural Feature of this compound Consequence in Polymer Network Potential Material Performance
Aliphatic Pentane Backbone Increased chain mobility and free volume Enhanced flexibility, increased impact strength, lower modulus.
Absence of Aromatic Rings Improved UV stability Better weatherability and outdoor performance for coatings.
Two Glycidyl (B131873) Ether Groups Forms a crosslinked network Good adhesion and chemical resistance typical of epoxies.

Advanced Computational Methodologies for Predictive Modeling

Advanced computational modeling offers a powerful tool for accelerating the development of materials based on this compound. By simulating the curing process and predicting material properties, these methods can reduce the need for extensive empirical experimentation.

Future research should employ established kinetic models to predict the curing behavior. Phenomenological models like the Kamal-Malkin or the Grindling kinetic model can be parameterized using data from Differential Scanning Calorimetry (DSC) to accurately forecast the reaction rate and degree of cure under various isothermal and non-isothermal conditions. researchgate.netmdpi.com The Grindling model is particularly valuable as it can account for the transition to a diffusion-controlled reaction upon vitrification. mdpi.com

At the molecular level, a combination of quantum mechanics (QM) and molecular dynamics (MD) simulations can provide deeper insights. nih.gov A robust computational protocol would involve:

QM Calculations: To determine the reaction pathways and activation energies for the crosslinking reactions between this compound and selected curing agents.

MD Simulations: To simulate the step-by-step formation of the crosslinked polymer network. This allows for the prediction of key material properties such as glass transition temperature, Young's modulus, and yield stress from the atomistic structure. nih.govacs.org

These predictive models can be used to screen different curing agent candidates and optimize cure cycles, significantly streamlining the material design process.

Emerging Interdisciplinary Applications of this compound-Derived Polymers

The unique properties of polymers derived from this compound, particularly their flexibility and toughness, make them suitable for a range of emerging, high-performance applications where traditional rigid epoxies fall short.

Flexible Electronics: As a potting compound or encapsulant, these flexible epoxies can protect sensitive electronic components from moisture, dust, and vibration without inducing mechanical stress during thermal cycling. jbhchemicalventures.com This is critical for wearable devices, flexible circuits, and sensors that must endure bending and movement. jbhchemicalventures.com

Advanced Adhesives and Sealants: The ability to absorb energy and withstand mechanical shock makes these polymers ideal for high-performance adhesives used to bond dissimilar materials with different coefficients of thermal expansion. specialchem.com They can also be used as sealants to dampen vibration and sound in automotive and aerospace applications. specialchem.comtopepoxy.eu

High-Toughness Composites: While traditional composites for aerospace rely on rigid resins, there is a growing need for materials with high impact resistance for applications like protective gear, sporting equipment, and automotive components. topepoxy.eueasycomposites.co.uk this compound can be used as the primary matrix or as a toughening agent in these composite systems.

Medical Devices: The resilience and durability of flexible resins make them suitable for prototyping and manufacturing components of medical devices that require soft-touch surfaces or must withstand impact. sybridge.com

Summary of Key Academic Contributions and Future Outlook

This compound is a promising but underexplored diepoxide monomer. While it is not a widely studied compound, the principles established in the broader field of epoxy chemistry provide a clear roadmap for its future development. The key academic contribution of future research will be to establish this compound as a versatile building block for a new generation of functional polymers.

The future outlook is centered on leveraging its unique molecular architecture. The primary research thrusts should be:

Establishing Green Synthetic Routes: Developing bio-based production methods is crucial for the long-term viability and sustainability of this monomer.

Fundamental Curing Studies: A thorough understanding of its curing kinetics and mechanisms with various hardeners is necessary to control network architecture and material properties.

Predictive Material Design: Utilizing advanced computational modeling will enable the efficient design of tailored materials for specific applications, bridging the gap between molecular structure and macroscopic performance.

Application-Driven Research: Exploring its use in emerging fields like flexible electronics and high-impact composites will demonstrate its practical utility and drive further innovation.

By pursuing these research directions, the scientific community can fully characterize and exploit the potential of this compound, expanding the toolbox of epoxy resins and enabling the creation of advanced materials with enhanced flexibility, toughness, and performance.

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